molecular formula C9H3Br2FN4 B14077554 Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- CAS No. 64691-96-9

Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)-

Cat. No.: B14077554
CAS No.: 64691-96-9
M. Wt: 345.95 g/mol
InChI Key: CCPDPCQUJJAYCT-UHFFFAOYSA-N
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Description

Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- is a chemical compound with the molecular formula C9H3Br2FN4 It is characterized by the presence of two bromine atoms, one fluorine atom, and a hydrazono group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- typically involves the reaction of 2,6-dibromo-4-fluoroaniline with malononitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile, ((2,6-dibromo-4-methylphenyl)hydrazono)-
  • Propanedinitrile, ((2,6-dibromo-4-nitrophenyl)hydrazono)-
  • 2,6-Dibromo-4-fluoroaniline

Uniqueness

Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.

Properties

CAS No.

64691-96-9

Molecular Formula

C9H3Br2FN4

Molecular Weight

345.95 g/mol

IUPAC Name

2-[(2,6-dibromo-4-fluorophenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C9H3Br2FN4/c10-7-1-5(12)2-8(11)9(7)16-15-6(3-13)4-14/h1-2,16H

InChI Key

CCPDPCQUJJAYCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)NN=C(C#N)C#N)Br)F

Origin of Product

United States

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